molecular formula C29H31N5O B2880250 11-[4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile CAS No. 683796-02-3

11-[4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

Cat. No. B2880250
CAS RN: 683796-02-3
M. Wt: 465.601
InChI Key: YXFLCXUMJLHMTF-UHFFFAOYSA-N
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Description

11-[4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile is a useful research compound. Its molecular formula is C29H31N5O and its molecular weight is 465.601. The purity is usually 95%.
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Scientific Research Applications

Potential as Antihypertensive Agents

Research indicates that structural modifications of piperidylbenzimidazolinones, which are structurally related to the compound , have shown potential as antihypertensive agents. Specifically, the replacement of the benzimidazolinone group with other heterocycles, similar to the chemical structure of the compound, suggests possible applications in hypertension management (Obase, Takai, Teranishi, & Nakamizo, 1983).

Anticancer Properties

A study on pyrimidine-piperazine-chromene and -quinoline conjugates, which bear resemblance to the chemical structure , has shown that these compounds have significant anti-proliferative activities against human breast cancer cell lines. This suggests potential applications in cancer treatment (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Antimicrobial Activities

Compounds structurally related to 11-[4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile have demonstrated antimicrobial activities. This includes novel triazole derivatives with good or moderate activities against various microorganisms, suggesting potential use in antimicrobial therapies (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Antitubercular Activity

Another study on dibenzo[b,d]thiophene-1,2,3-triazoles with piperidine, piperazine, morpholine, and thiomorpholine appendages, similar in structure to the compound , indicated potent antitubercular activity against Mycobacterium tuberculosis. This highlights its potential use in treating tuberculosis (Pulipati, Yogeeswari, Sriram, & Kantevari, 2016).

Antifungal Activity

Compounds with α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles, similar in structure to the compound , have exhibited higher antifungal activity compared to carbendazim. This suggests potential applications in antifungal treatments (Jin, Li, Li, Jin, & Jiang, 2015).

properties

IUPAC Name

11-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O/c1-21-10-12-22(13-11-21)35-19-18-32-14-16-33(17-15-32)29-24-7-3-2-6-23(24)25(20-30)28-31-26-8-4-5-9-27(26)34(28)29/h4-5,8-13H,2-3,6-7,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFLCXUMJLHMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=C4CCCCC4=C(C5=NC6=CC=CC=C6N35)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-[4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

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